molecular formula C19H20N2O2S B6923049 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide

Cat. No.: B6923049
M. Wt: 340.4 g/mol
InChI Key: VPTWJCKONVDGDX-UHFFFAOYSA-N
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Description

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide is a complex organic compound that belongs to the class of thienopyridine derivatives

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13(21-8-6-18-14(11-21)7-9-24-18)10-20-19(22)16-12-23-17-5-3-2-4-15(16)17/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTWJCKONVDGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=COC2=CC=CC=C21)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thieno[3,2-c]pyridine core. This can be achieved through a multicomponent condensation reaction involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. The resulting intermediate is then further reacted with benzofuran-3-carboxylic acid to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Generation of various substituted benzofurans or thienopyridines.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand the interaction of thienopyridine derivatives with biological targets.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of cardiovascular diseases due to its ability to inhibit platelet aggregation.

Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide exerts its effects involves the inhibition of platelet aggregation. The compound interacts with specific molecular targets, such as P2Y12 receptors on the surface of platelets, leading to the prevention of thrombus formation. This mechanism is similar to that of other thienopyridine derivatives, such as clopidogrel.

Comparison with Similar Compounds

  • Clopidogrel

  • Prasugrel

  • Ticagrelor

Uniqueness: N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]-1-benzofuran-3-carboxamide stands out due to its unique structural features, which may offer different pharmacokinetic and pharmacodynamic properties compared to other thienopyridine derivatives. Its potential for improved efficacy and reduced side effects makes it a promising candidate for further research and development.

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